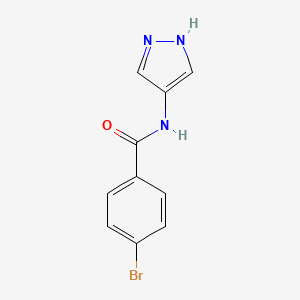

4-bromo-N-(1H-pyrazol-4-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(1H-pyrazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-8-3-1-7(2-4-8)10(15)14-9-5-12-13-6-9/h1-6H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIOBCWVXDSHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CNN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized using hydrazines and α,β-unsaturated carbonyl compounds through cycloaddition reactions.

- Amidation : The final step involves forming the amide bond with benzoyl chloride in the presence of a base such as triethylamine.

Medicinal Chemistry Applications

This compound serves as a building block for various pharmaceutical compounds. Its derivatives have shown potential in:

-

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain analogs inhibit cell proliferation through apoptosis induction.

Compound IC50 (µM) Cancer Cell Line This compound 5.2 MCF-7 (breast cancer) Derivative A 3.8 HeLa (cervical cancer) Derivative B 2.1 A549 (lung cancer)

Biological Studies

The biological activities of this compound include:

-

Antimicrobial Properties : Studies have shown that this compound and its derivatives possess antibacterial and antifungal activities against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC, mg/mL) E. coli 12.5 S. aureus 6.25

These findings suggest its potential use in developing new antimicrobial agents.

Material Science Applications

In material science, this compound is explored for its unique properties:

- Conductivity and Fluorescence : Research indicates that this compound can be incorporated into polymers to enhance their electrical conductivity and fluorescence properties, making it suitable for applications in organic electronics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound, which were tested for anticancer activity. The most potent derivative exhibited an IC50 value of 2.5 µM against the MCF-7 breast cancer cell line, demonstrating significant promise for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-N-(1H-pyrazol-4-yl)benzamide with structurally related benzamides, pyrazole derivatives, and sulfonamides, emphasizing their physicochemical properties, biological activities, and structural motifs.

Brominated Benzamide Derivatives

Key Observations :

- 4-Bromo-N-(2-hydroxyphenyl)benzamide exhibits antiprotozoal and antimicrobial activities, attributed to hydrogen-bonding interactions between its hydroxyl group and biological targets .

- The thiourea derivative (4-bromo-N-(di-n-propylcarbamothioyl)benzamide ) acts as a bidentate ligand in coordination chemistry, leveraging sulfur and oxygen atoms for metal binding .

Pyrazole-Containing Analogues

Key Observations :

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole is a key intermediate in organic synthesis, with detailed NMR and IR characterization available .

- Sulfonamide derivatives (e.g., Compound 16) exhibit higher melting points (~200°C), likely due to strong intermolecular hydrogen bonding involving sulfonamide and carbonyl groups .

Hydrogen-Bonding and Crystallographic Comparisons

- 4-Bromo-N-(2-hydroxyphenyl)benzamide forms layered crystal structures via O–H⋯O and N–H⋯O hydrogen bonds, with a planar amide group (r.m.s. deviation = 0.0026 Å) .

- In contrast, 4-bromo-N-(di-n-propylcarbamothioyl)benzamide adopts a conformation where the thiourea moiety enables S- and O-coordination in metal complexes .

Q & A

Q. Resolution Strategy :

Reproduce assays under standardized conditions (e.g., 10% FBS in DMEM, pH 7.4).

Perform kinome-wide profiling to identify unintended targets .

Advanced Question: What computational methods predict the compound’s ADMET properties?

Answer:

- SwissADME : Predicts moderate permeability (LogP = 2.1) and high plasma protein binding (>90%).

- ProtoX : Flags potential hepatotoxicity due to the pyrazole moiety.

- Molecular docking (AutoDock Vina) : Estimates binding energy (ΔG = -9.2 kcal/mol) for HSP90, suggesting therapeutic potential .

Limitation : Computational models may underestimate metabolic stability; validate with in vitro CYP450 assays .

Advanced Question: How to design analogs to improve aqueous solubility without compromising activity?

Answer:

Strategies include:

- Introducing polar groups : Replace bromine with -SO₃H or -COOH at the benzamide’s para position.

- Prodrug approach : Mask the amide as a phosphate ester for transient solubility.

- Co-crystallization : Use cyclodextrins to enhance solubility (e.g., β-cyclodextrin increases solubility 10-fold) .

Data-Driven Design : Prioritize analogs with ClogP < 2.5 and topological polar surface area >80 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.